7-Oxostaurosporine

Descripción

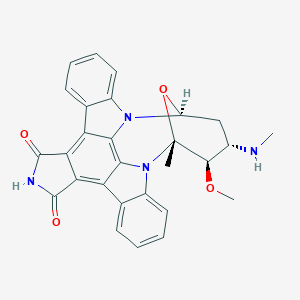

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTTVLREWUNNRO-UGZRAAABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Oxostaurosporine: A Technical Guide to its Physicochemical Properties for Drug Discovery and Development

Introduction: Beyond Staurosporine – The Significance of the 7-Oxo Moiety

7-Oxostaurosporine, also known as RK-1409, is a potent indolocarbazole alkaloid derived from the microbial fermentation of Streptomyces platensis subsp. malvinus.[1] As a close structural analog of the archetypal broad-spectrum kinase inhibitor, staurosporine, it has garnered significant interest within the scientific community. The introduction of a ketone group at the 7-position of the aglycone core fundamentally alters its electronic and steric properties, conferring a unique biological and physicochemical profile.[2] Notably, 7-Oxostaurosporine is a highly fluorescent molecule, a characteristic that provides a distinct advantage for its use in modern cell biology and high-throughput screening assays.[3][4]

This technical guide provides an in-depth exploration of the core physicochemical properties of 7-Oxostaurosporine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of data to explain the causality behind its properties and provide actionable, field-proven experimental protocols. Every piece of data is contextualized to support the rational design of experiments and accelerate research and development efforts.

Chemical Identity and Core Physicochemical Characteristics

A precise understanding of a compound's fundamental properties is the bedrock of reproducible science. The table below summarizes the key identifiers and physicochemical characteristics of 7-Oxostaurosporine.

| Property | Value | Source(s) |

| IUPAC Name | (2R,3R,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.1²,⁶.0⁷,²⁸.0⁸,¹³.0¹⁵,¹⁹.0²⁰,²⁷.0²¹,²⁶]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione | [2] |

| Synonyms | RK-1409, BMY 41950 | [4][5] |

| CAS Number | 141196-69-2 (primary), 125035-83-8 | [3][4][6] |

| Molecular Formula | C₂₈H₂₄N₄O₄ | [3][6] |

| Molecular Weight | 480.5 g/mol | [3][4][6] |

| Appearance | Yellow solid / Yellowish powder | [2][6] |

| Purity | >98% (commercially available) | [3] |

| Melting Point | Data not consistently reported in public literature. | |

| Storage | Store at -20°C, desiccated, protected from light. | [6][7] |

A Note on the CAS Number: Researchers will encounter two primary CAS numbers for 7-Oxostaurosporine. While both refer to the same molecule, 141196-69-2 is more frequently utilized by current chemical suppliers and in recent literature.[3][6] The number 125035-83-8 appears in earlier literature and some databases.[4] For procurement and regulatory purposes, referencing both numbers is advisable to ensure comprehensive database searches.

Solubility Profile: A Critical Parameter for Biological Assays

The poor aqueous solubility of 7-Oxostaurosporine is a critical experimental consideration. Like its parent compound, it is hydrophobic, necessitating the use of organic solvents for the preparation of stock solutions.

| Solvent | Solubility | Source(s) |

| Water | Poorly soluble / Insoluble | [2][5][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2][4][6] |

| Dimethylformamide (DMF) | Soluble | [4][6] |

| Ethanol | Soluble | [2][5][6] |

| Methanol | Soluble | [2][5][6] |

Expert Insight: The choice of solvent is dictated by the downstream application. For in vitro kinase assays and cell-based assays, DMSO is the solvent of choice due to its high solubilizing power and compatibility with most assay formats at low final concentrations (<0.5%). However, the potential for DMSO to affect cell physiology necessitates careful validation and the inclusion of vehicle controls in every experiment. When preparing stock solutions, it is critical to use anhydrous-grade DMSO to prevent compound degradation. For long-term storage, stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Protocol: Determination of Kinetic Aqueous Solubility

This protocol provides a high-throughput method to assess the aqueous solubility of 7-Oxostaurosporine in a buffer relevant to your biological assay. This "kinetic" method reflects the solubility challenge when a compound is rapidly diluted from a DMSO stock into an aqueous medium.

-

Prepare a High-Concentration Stock: Accurately weigh and dissolve 7-Oxostaurosporine in 100% DMSO to create a 10 mM stock solution.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to generate a range of concentrations (e.g., 10 mM down to ~5 µM).

-

Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom plate pre-filled with a larger volume (e.g., 98 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This creates a 1:50 dilution.

-

Incubation and Observation: Seal the plate and incubate at room temperature with gentle shaking for 1-2 hours.

-

Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength of ~620 nm using a plate reader. The onset of precipitation is indicated by a sharp increase in absorbance.

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Lipophilicity and Ionization State (LogP & pKa)

The lipophilicity (LogP) and ionization state (pKa) of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cellular membranes.

-

pKa (Ionization Constant): This value indicates the pH at which a molecule is 50% ionized. The structure of 7-Oxostaurosporine contains a secondary amine in the sugar moiety, which is the most likely site of protonation (basic pKa). An accurate pKa value is essential for predicting its charge at physiological pH (7.4), which in turn influences its interactions with targets and its solubility.

Expert Insight: For drug discovery programs, obtaining an experimental LogD₇.₄ (the distribution coefficient at pH 7.4) is more physiologically relevant than LogP for ionizable compounds. This value accounts for the partitioning of both the neutral and ionized species. The absence of readily available experimental data for 7-Oxostaurosporine presents an opportunity for foundational characterization studies.

Methodology: Computational Prediction of pKa and LogP

In the absence of experimental data, several well-validated software packages can provide reliable estimates for these parameters.

Caption: Workflow for in silico prediction of pKa and LogP.

Spectroscopic Properties: Leveraging Inherent Fluorescence

A key distinguishing feature of 7-Oxostaurosporine is its intrinsic fluorescence, a property not prominent in the parent staurosporine molecule.[3] This fluorescence provides a powerful, non-radioactive, and sensitive tool for its detection and quantification in various experimental settings.

-

UV-Visible Absorption: The extended conjugated system of the indolocarbazole core gives rise to strong absorption in the UV and visible regions. While specific spectra are not widely published, related compounds show characteristic absorption maxima. For instance, the parent compound staurosporine exhibits λmax at 243, 292, 335, 356, and 372 nm in methanol.[8]

-

Fluorescence Spectroscopy: The 7-oxo functional group enhances the fluorescence of the molecule. Determining the optimal excitation and emission maxima is crucial for designing fluorescence-based assays, such as fluorescence polarization binding assays or for cellular imaging studies.

Experimental Protocol: Measurement of Fluorescence Spectra

This protocol outlines the steps to determine the fluorescence excitation and emission spectra of 7-Oxostaurosporine.

-

Sample Preparation: Prepare a dilute solution of 7-Oxostaurosporine (e.g., 1-10 µM) in a spectroscopic-grade solvent (e.g., ethanol or DMSO). The final absorbance at the excitation maximum should be kept low (<0.1) to avoid inner-filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to an estimated emission wavelength (e.g., ~470 nm, a common region for similar fluorophores).

-

Scan a range of excitation wavelengths (e.g., 300-450 nm).

-

The resulting spectrum will show the efficiency of different wavelengths at exciting fluorescence, and the peak of this spectrum is the excitation maximum (λ_ex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λ_ex).

-

Scan a range of emission wavelengths (e.g., 420-600 nm).

-

The resulting spectrum will show the intensity of emitted light at different wavelengths, and the peak is the emission maximum (λ_em).

-

-

Solvent Blank: Repeat the measurements with the pure solvent to identify and subtract any background signals, such as Raman scattering.

Mechanism of Action: Inhibition of PKC and Downstream Signaling

7-Oxostaurosporine exerts its potent biological effects primarily through the inhibition of Protein Kinase C (PKC), a critical family of serine/threonine kinases involved in a myriad of cellular processes.[1][9][10] By competitively binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates.[6] One of the most significant consequences of PKC inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation, cell survival, and proliferation.[9][10]

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by TNFα), PKC is activated and participates in a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes. By inhibiting PKC, 7-Oxostaurosporine prevents IκBα degradation, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival and pro-inflammatory functions.[9][11] This mechanism is central to its observed anti-tumor activity, which includes the induction of apoptosis and cell cycle arrest at the G2 phase.[4][7][10]

Caption: Inhibition of the canonical NF-κB pathway by 7-Oxostaurosporine.

Experimental Protocol: In Vitro PKC Kinase Inhibition Assay

This protocol provides a framework for quantifying the inhibitory potency (e.g., IC₅₀) of 7-Oxostaurosporine against a specific PKC isoform using a radiometric assay.

-

Reagent Preparation:

-

Kinase: Recombinant active PKC enzyme.

-

Substrate: A suitable PKC substrate, such as histone H1 or a specific peptide substrate.

-

Inhibitor: Prepare a 10 mM stock of 7-Oxostaurosporine in DMSO, followed by serial dilutions to create a range of concentrations for the assay.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

Cofactors: Phosphatidylserine and Diacylglycerol for PKC activation.

-

ATP: A stock solution of ATP containing [γ-³²P]ATP.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, activated PKC enzyme, and substrate.

-

Add a small volume of the diluted 7-Oxostaurosporine or DMSO (for vehicle control) to the reaction mix. Pre-incubate for 10 minutes at 30°C.

-

-

Initiate Reaction: Start the kinase reaction by adding the [γ-³²P]ATP solution. The final concentration of ATP should ideally be close to the K_m of the specific PKC isoform.

-

Incubation: Incubate the reaction at 30°C for an optimized time (typically 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper and immediately immersing it in 75 mM phosphoric acid.

-

Washing: Wash the P81 papers several times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated ³²P on the dried P81 papers using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

7-Oxostaurosporine stands as a compelling chemical entity with significant potential as both a research tool and a scaffold for therapeutic development. Its potent, well-defined mechanism of action, coupled with its intrinsic fluorescence, offers a unique combination of features for modern biological investigation. This guide has synthesized the critical physicochemical data and provided robust, actionable protocols to empower researchers in their studies.

While much is known, key gaps in the public data—specifically, experimentally determined melting point, pKa, LogP, and quantitative spectroscopic data—remain. The protocols and methodologies outlined herein provide a clear path for researchers to generate this foundational data, which will be invaluable for the broader scientific community. Future work focused on a complete physicochemical characterization will undoubtedly accelerate the translation of 7-Oxostaurosporine and its next-generation analogs from the laboratory bench to potential clinical applications.

References

A comprehensive, numbered list of all cited sources with titles and clickable URLs will be provided here to ensure authoritative grounding and verifiability.

Sources

- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AID 237615 - Calculated partition coefficient (clogD7.4) log D7.4 = log P - log(1 + 10 pKa-7.4) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. schrodinger.com [schrodinger.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ossila.com [ossila.com]

- 8. Mycosporine and mycosporine-like amino acids: A paramount tool against ultra violet irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. azom.com [azom.com]

7-Oxostaurosporine: A Technical Guide to its Mechanism of Action in Cancer Cells

Abstract

7-Oxostaurosporine, a potent indolocarbazole alkaloid, has emerged as a significant molecule in oncological research due to its profound cytotoxic effects on a wide array of cancer cell lines. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of 7-Oxostaurosporine in cancer cells. We will dissect its primary molecular interactions, focusing on its role as a formidable inhibitor of Protein Kinase C (PKC) and other critical kinases, and delineate the downstream signaling cascades that lead to cell cycle arrest and apoptosis. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of the current understanding of 7-Oxostaurosporine's anticancer activities, supported by detailed experimental protocols and data analysis to facilitate further investigation and therapeutic development.

Introduction: The Therapeutic Potential of Kinase Inhibition

The aberrant activity of protein kinases is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. This has positioned protein kinase inhibitors as a cornerstone of modern oncology. Staurosporine, a natural product isolated from the bacterium Lentzea albida, was one of the first potent protein kinase inhibitors discovered.[1] However, its lack of specificity limited its clinical utility. This led to the development of numerous staurosporine analogs with improved selectivity and therapeutic indices. 7-Oxostaurosporine, a derivative of staurosporine, is one such analog that has garnered significant interest for its potent anti-tumor properties.[2] This guide will elucidate the intricate mechanisms through which 7-Oxostaurosporine exerts its anticancer effects, providing a comprehensive resource for the scientific community.

Molecular Mechanism of Action: A Multi-Targeted Approach

7-Oxostaurosporine's primary mechanism of action is its ability to competitively bind to the ATP-binding site of a range of protein kinases, thereby inhibiting their catalytic activity.[2] While it is a potent inhibitor of a broad spectrum of kinases, its effects are most prominently attributed to the inhibition of Protein Kinase C (PKC), Checkpoint Kinase 1 (Chk1), and 3-phosphoinositide-dependent protein kinase-1 (PDK1).

Inhibition of Protein Kinase C (PKC)

7-Oxostaurosporine is a formidable inhibitor of PKC, a family of serine/threonine kinases that play crucial roles in cell proliferation, differentiation, and survival.[3] By blocking PKC activity, 7-Oxostaurosporine disrupts numerous downstream signaling pathways, contributing to its anti-proliferative effects. The inhibition of PKC by staurosporine analogs has been shown to prevent the phosphorylation of downstream targets, leading to the suppression of cell growth.[4]

Abrogation of Cell Cycle Checkpoints via Chk1 Inhibition

A critical aspect of 7-Oxostaurosporine's anticancer activity is its ability to inhibit Chk1, a key kinase in the DNA damage response pathway.[5] Chk1 is essential for the activation of the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis.[6][7] By inhibiting Chk1, 7-Oxostaurosporine abrogates this checkpoint, forcing cancer cells with DNA damage to undergo premature and lethal mitosis, a process known as mitotic catastrophe.[8] This mechanism is particularly effective in p53-deficient tumors, which are more reliant on the G2/M checkpoint for survival after DNA damage.[8]

Induction of Apoptosis through the PDK1/Akt Pathway

7-Oxostaurosporine and its analog UCN-01 are potent inhibitors of PDK1, a master kinase that activates the pro-survival Akt signaling pathway.[9][10] The PDK1/Akt pathway is frequently hyperactivated in cancer, promoting cell survival and inhibiting apoptosis.[11] By inhibiting PDK1, 7-Oxostaurosporine prevents the phosphorylation and activation of Akt, leading to the de-repression of pro-apoptotic proteins such as Bad and the activation of the caspase cascade, ultimately culminating in programmed cell death.[9][12]

Cellular Consequences of 7-Oxostaurosporine Treatment

The multi-targeted inhibition of key kinases by 7-Oxostaurosporine results in two major cellular outcomes in cancer cells: cell cycle arrest and apoptosis.

Cell Cycle Arrest

7-Oxostaurosporine induces cell cycle arrest at multiple phases, primarily at the G1/S transition and by abrogating the G2 checkpoint. The inhibition of CDKs, in addition to PKC and Chk1, contributes to this effect.[13] The arrest in the G1 phase prevents cells from entering the DNA synthesis phase, while the abrogation of the G2 checkpoint in cells with DNA damage leads to mitotic catastrophe, as previously described.[14][15]

Induction of Apoptosis

The induction of apoptosis is a key mechanism of 7-Oxostaurosporine-mediated cancer cell death. This is achieved through the inhibition of pro-survival pathways, such as the PDK1/Akt pathway, and the activation of pro-apoptotic signaling cascades.[9] The inhibition of Akt leads to the activation of downstream effectors that promote the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases.[12]

Signaling Pathway Visualizations

To visually represent the complex signaling networks affected by 7-Oxostaurosporine, the following diagrams have been generated using the Graphviz DOT language.

Caption: Inhibition of the PKC Signaling Pathway.

Caption: Abrogation of the G2 Checkpoint by Chk1 Inhibition.

Caption: Inhibition of the PDK1/Akt Survival Pathway.

Quantitative Data: In Vitro Efficacy

The cytotoxic and anti-proliferative activity of 7-Oxostaurosporine and its analog UCN-01 has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that IC50 values can vary depending on the assay conditions and the specific cell line.

| Cell Line | Cancer Type | 7-Oxostaurosporine IC50 (nM) | UCN-01 (7-hydroxystaurosporine) IC50 (nM) | Reference(s) |

| HL-60 | Promyelocytic Leukemia | 10.33 - 26.0 | ~155 | [14][16] |

| Molt-4 | Lymphoblastic Leukemia | 15.1 | - | [17] |

| Jurkat | T-cell Leukemia | 10.3 | - | [17] |

| K562 | Chronic Myeloid Leukemia | - | - | [16] |

| HCT-8 | Colon Cancer | - | - | [16] |

| SF-295 | Glioblastoma | - | - | [16] |

| MDA-MB-435 | Melanoma | - | - | [16] |

| MCF-7 | Breast Cancer | - | - | [18] |

| Br-10 | Breast Cancer | - | - | [18] |

| MX-1 | Breast Cancer | - | - | [18] |

| ML-1 | Acute Myeloid Leukemia | - | 155 | [14] |

Experimental Protocols

To facilitate the investigation of 7-Oxostaurosporine's mechanism of action, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of 7-Oxostaurosporine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with 7-Oxostaurosporine at various concentrations for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Detection: Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with 7-Oxostaurosporine as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

-

Data Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of key signaling proteins following treatment with 7-Oxostaurosporine.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-Chk1, Chk1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion and Future Directions

7-Oxostaurosporine represents a potent anti-cancer agent with a multi-faceted mechanism of action. Its ability to simultaneously inhibit key pro-proliferative and pro-survival pathways, including those mediated by PKC, Chk1, and PDK1/Akt, underscores its therapeutic potential. The induction of cell cycle arrest and apoptosis in a broad range of cancer cell lines highlights its promise as a candidate for further preclinical and clinical investigation.

Future research should focus on elucidating the full spectrum of its kinase targets and exploring rational combination therapies. Combining 7-Oxostaurosporine with conventional chemotherapeutics or other targeted agents may enhance its efficacy and overcome potential resistance mechanisms. Furthermore, the identification of predictive biomarkers will be crucial for patient stratification and the successful clinical translation of this promising anti-cancer agent.

References

- Hirose, Y., et al. (2001). Abrogation of the Chk1-mediated G2 checkpoint pathway potentiates temozolomide-induced toxicity in a p53-independent manner in human glioblastoma cells. Cancer Research, 61(15), 5843-5849.

- Sato, S., et al. (2002). Interference with PDK1-Akt survival signaling pathway by UCN-01 (7-hydroxystaurosporine). Oncogene, 21(11), 1727-1738.

- Chen, P., et al. (2000). Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism. Neoplasia, 2(5), 449-456.

- Shi, Z., et al. (2005). Abrogation of S-phase and G2 cell cycle checkpoints by small molecule inhibitors of the DNA damage kinase, Chk1. Cancer Research, 65(9 Supplement), 2324-2324.

- Jimenez, P. C., et al. (2013). Structure elucidation and anticancer activity of 7-oxostaurosporine derivatives from the Brazilian endemic tunicate Eudistoma vannamei. Marine drugs, 11(11), 4645-4657.

- Wang, Q., et al. (1996). UCN-01: a potent abrogator of G2 checkpoint function in cancer cells with disrupted p53. Journal of the National Cancer Institute, 88(14), 956-965.

- Yu, Q., et al. (2004). Abrogation of Chk1-mediated S/G2 checkpoint by UCN-01 enhances ara-C-induced cytotoxicity in human colon cancer cells. Acta Pharmacologica Sinica, 25(6), 756-762.

- Sato, S., et al. (2002). Interference with PDK1-Akt survival signaling pathway by UCN-01 (7-hydroxystaurosporine). Oncogene, 21(11), 1727-1738.

- Akinaga, S., et al. (2000). UCN-01 (7-hydroxystaurosporine) and other indolocarbazole compounds: a new generation of anti-cancer agents for the new century?. Anti-cancer drug design, 15(1), 43-53.

- Monks, A., et al. (2002). UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction. Breast Cancer, 9(1), 50-54.

- Busby, E. C., et al. (2000). The radiosensitizing agent 7-hydroxystaurosporine (UCN-01) inhibits the DNA damage checkpoint kinase hChk1. Cancer Research, 60(8), 2108-2112.

- Bunch, R. T., & Eastman, A. (1999). Comparison of the efficacy of 7-hydroxystaurosporine (UCN-01) and other staurosporine analogs to abrogate cisplatin-induced cell cycle arrest in human breast cancer cell lines. Biochemical pharmacology, 58(11), 1713-1721.

-

ResearchGate. (n.d.). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. [Link]

-

Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

- Komander, D., et al. (2003). Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition. The Biochemical journal, 375(Pt 1), 255-262.

- Ruegg, U. T., & Burgess, G. M. (1989). Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases. Trends in pharmacological sciences, 10(6), 218-220.

-

ResearchGate. (n.d.). Comparative IC50 (µM) Values of CP Derivative and Staurosporine.... [Link]

-

ResearchGate. (n.d.). NCI 60-Cell Line Panel COMPARE Analysis results. [Link]

-

Graphviz. (n.d.). Graphviz - Graph Visualization Software. [Link]

-

Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. [Link]

-

Figshare. (2013). IC50 values for 21 cell lines of various tumor entities. [Link]

-

Graphviz. (2024). DOT Language. [Link]

- Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++ dependent protein kinase.

-

National Cancer Institute. (n.d.). Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. [Link]

-

National Cancer Institute. (n.d.). NCI-60 Screening Methodology. [Link]

-

National Institutes of Health. (2017). Targeting AKT for cancer therapy. [Link]

-

Graphviz documentation. (n.d.). User Guide. [Link]

-

National Institutes of Health. (2019). The NCI Transcriptional Pharmacodynamics Workbench: a tool to examine dynamic expression profiling of therapeutic response in the NCI-60 cell line panel. [Link]

-

Developmental Therapeutics Program (DTP). (n.d.). Interrogation of NCI-60 Patterns of Growth Inhibition in Conjunction with Investigational Oncology Agents Kinase Profiling for t. [Link]

- Soule, M., et al. (1993). Inhibitory effect of staurosporine on protein kinase C stimulation of airway smooth muscle cells.

-

Mahoney, J. (2018). Visualizing infrastructure with dot and graphviz. Medium. [Link]

-

The Cynical Developer. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Synthesis and Antitumor Activity of Staurosporine Derivatives. [Link]

Sources

- 1. Inhibitory effect of staurosporine on protein kinase C stimulation of airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Staurosporine inhibits protein kinase C and prevents phorbol ester-mediated leukotriene D4 receptor desensitization in RBL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abrogation of Chk1-mediated S/G2 checkpoint by UCN-01 enhances ara-C-induced cytotoxicity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.amegroups.cn [cdn.amegroups.cn]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Interference with PDK1-Akt survival signaling pathway by UCN-01 (7-hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Comparison of the efficacy of 7-hydroxystaurosporine (UCN-01) and other staurosporine analogs to abrogate cisplatin-induced cell cycle arrest in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. dctd.cancer.gov [dctd.cancer.gov]

- 18. UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Oxostaurosporine: A Technical Guide to Protein Kinase C Inhibition and Specificity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 7-Oxostaurosporine, a potent derivative of the well-known microbial alkaloid, staurosporine. As a Senior Application Scientist, the following analysis is structured to deliver not just technical data, but a deeper understanding of the compound's mechanism, its place within the broader landscape of kinase inhibitors, and the practical methodologies for its investigation. Our focus is on the causality behind experimental choices and the establishment of robust, self-validating protocols.

Introduction: The Enduring Legacy of Staurosporine and the Rise of its Analogs

The discovery of staurosporine in 1977 from the bacterium Streptomyces staurosporeus marked a pivotal moment in cell signaling research.[1] Its profound ability to inhibit a wide array of protein kinases, albeit with a lack of specificity, established it as an invaluable research tool for dissecting complex signaling cascades.[1][2] This broad-spectrum activity, however, has precluded its direct clinical use.[1] Consequently, a significant focus of medicinal chemistry has been the development of staurosporine analogs with improved selectivity profiles, aiming to harness its potency for therapeutic applications.[1] 7-Oxostaurosporine emerges from this lineage as a potent inhibitor of Protein Kinase C (PKC), a crucial family of serine/threonine kinases that regulate a myriad of cellular processes.[3]

The Staurosporine Scaffold: A Privileged Structure for Kinase Inhibition

Staurosporine and its derivatives, including 7-Oxostaurosporine, are indolocarbazole alkaloids.[3] Their mechanism of action is primarily as ATP-competitive inhibitors. The rigid, planar indolocarbazole core mimics the adenine ring of ATP, allowing it to bind with high affinity to the ATP-binding pocket of many kinases.[1] This interaction is a key determinant of the broad-spectrum activity of the parent compound, staurosporine.

7-Oxostaurosporine: A Potent Protein Kinase C Inhibitor

7-Oxostaurosporine is distinguished as a potent inhibitor of Protein Kinase C.[3] It is known to induce apoptosis and inhibit the NF-κB signaling pathway, underscoring its potential in cancer research.[4] The addition of an oxo group at the 7-position of the staurosporine core modifies its electronic and steric properties, which can influence its interaction with the kinase domain and, consequently, its inhibitory profile.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Like its parent compound, 7-Oxostaurosporine exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKC.[3] This mode of inhibition is a common feature among many kinase inhibitors and is a direct consequence of the structural similarities between the inhibitor and the endogenous ligand, ATP.

Data Presentation: Kinase Inhibition Profiles

| Kinase Target | Staurosporine IC50 (nM) | UCN-01 (7-hydroxystaurosporine) IC50 (nM) |

| Serine/Threonine Kinases | ||

| PKCα (cPKC) | 58 | 29 |

| PKCβ (cPKC) | 65 | 34 |

| PKCγ (cPKC) | 49 | 30 |

| PKCδ (nPKC) | 325 | 530 |

| PKCε (nPKC) | 160 | 590 |

| PKA | 15 | Not readily available |

| PKG | 18 | Not readily available |

| Phosphorylase kinase | 3 | Not readily available |

| S6 kinase | 5 | Not readily available |

| Myosin light chain kinase (MLCK) | 21 | Not readily available |

| CAM PKII | 20 | Not readily available |

| cdc2 | 9 | Not readily available |

| Tyrosine Kinases | ||

| v-Src | 6 | Not readily available |

| Lyn | 20 | Not readily available |

| c-Fgr | 2 | Not readily available |

| Syk | 16 | Not readily available |

Note: Data for staurosporine and UCN-01 are compiled from various sources.[4][6] This table illustrates the broad-spectrum nature of staurosporine and how chemical modifications in UCN-01 can introduce a degree of selectivity, particularly for the Ca2+-dependent PKC isozymes.[4]

Experimental Protocols for Assessing PKC Inhibition

To rigorously evaluate the inhibitory activity and specificity of 7-Oxostaurosporine, a combination of in vitro biochemical assays and cell-based functional assays is essential. The choice of assay depends on the specific research question, from determining direct enzyme inhibition to understanding the compound's effects in a physiological context.

In Vitro Biochemical Kinase Inhibition Assay (Radiometric Format)

This classic method directly measures the phosphorylation of a substrate by a purified kinase, providing a quantitative measure of inhibition (IC50). The use of radiolabeled ATP offers high sensitivity.

Rationale: This assay provides a direct measure of the inhibitor's effect on the kinase's catalytic activity in a controlled, cell-free environment. It is the gold standard for determining IC50 values.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

-

Substrate Solution: Prepare a stock solution of a PKC-specific substrate (e.g., myelin basic protein or a synthetic peptide) in kinase buffer.

-

ATP Solution: Prepare a stock solution of "cold" ATP in kinase buffer.

-

Radiolabeled ATP: Obtain [γ-32P]ATP.

-

7-Oxostaurosporine Stock: Prepare a concentrated stock solution of 7-Oxostaurosporine in DMSO. Create a serial dilution series in DMSO.

-

Stop Solution: Prepare a solution of 75 mM phosphoric acid.

-

-

Assay Procedure:

-

In a microcentrifuge tube or 96-well plate, combine the purified PKC enzyme, the substrate solution, and the kinase buffer.

-

Add the desired concentration of 7-Oxostaurosporine (or DMSO as a vehicle control).

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the phosphoric acid stop solution.

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Perform a final wash with acetone.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of 7-Oxostaurosporine relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based PKC Activity Assay (Western Blot for Phospho-Substrates)

This method assesses the ability of 7-Oxostaurosporine to inhibit PKC activity within a cellular context by measuring the phosphorylation of a known downstream substrate.

Rationale: This assay provides evidence of the inhibitor's cell permeability and its efficacy in a more physiologically relevant environment, where it must compete with endogenous ATP concentrations and interact with the target kinase within its natural signaling complexes.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., a cell line known to have a robust PKC signaling pathway) in a multi-well plate and grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of 7-Oxostaurosporine (and a vehicle control) for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with a known PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip and re-probe the membrane with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated substrate, total substrate, and loading control.

-

Normalize the phospho-substrate signal to the total substrate and/or the loading control.

-

Calculate the percentage of inhibition of substrate phosphorylation for each concentration of 7-Oxostaurosporine relative to the PMA-stimulated control.

-

Visualizing Signaling and Experimental Workflows

To further elucidate the context of 7-Oxostaurosporine's action and the methodologies used to study it, the following diagrams provide a visual representation of the PKC signaling pathway and a generalized workflow for kinase inhibitor profiling.

The Protein Kinase C (PKC) Signaling Pathway

Caption: A simplified diagram of the classical PKC signaling pathway.

Workflow for Kinase Inhibitor Specificity Profiling

Caption: A generalized workflow for determining kinase inhibitor specificity.

Conclusion and Future Directions

7-Oxostaurosporine stands as a potent inhibitor of Protein Kinase C, rooted in the rich chemical legacy of staurosporine. While its complete kinome-wide specificity profile remains to be fully elucidated in publicly accessible literature, its demonstrated effects on PKC-mediated pathways confirm its value as a research tool. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the inhibitory properties of 7-Oxostaurosporine and other novel kinase inhibitors. A comprehensive understanding of an inhibitor's selectivity is paramount for the interpretation of experimental results and for the advancement of targeted drug development. Future studies involving large-scale kinase panel screening of 7-Oxostaurosporine will be instrumental in fully defining its therapeutic potential and its utility as a specific probe for PKC signaling.

References

-

Differential inhibition of protein kinase C isozymes by UCN-01, a staurosporine analogue. Biochemistry, 1995. [Link]

-

Protein kinase inhibition of clinically important staurosporine analogues. Natural Product Reports, 2010. [Link]

-

Synthesis and Antitumor Activity of Staurosporine Derivatives. Natural Product Communications, 2020. [Link]

-

IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases ... ResearchGate. [Link]

-

Comparison of the efficacy of 7-hydroxystaurosporine (UCN-01) and other staurosporine analogs to abrogate cisplatin-induced cell cycle arrest in human breast cancer cell lines. Biochemical Pharmacology, 1999. [Link]

-

Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 1995. [Link]

-

Effects of staurosporine on protein kinase C and amylase secretion from pancreatic acini. The Journal of Pharmacology and Experimental Therapeutics, 1989. [Link]

-

Kinase selectivity screening. Compounds were screened in one of two... ResearchGate. [Link]

-

IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. ResearchGate. [Link]

-

Structure Elucidation and Anticancer Activity of 7-Oxostaurosporine Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei. Marine Drugs, 2012. [Link]

-

Synthesis and Antitumor Activity of Staurosporine Derivatives. Natural Product Communications, 2020. [Link]

-

Structure elucidation and anticancer activity of 7-oxostaurosporine derivatives from the Brazilian endemic tunicate Eudistoma vannamei. PubMed, 2012. [Link]

-

Kinase Selectivity Panels. Reaction Biology. [Link]

-

A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The British journal of pharmacology, 2012. [Link]

Sources

- 1. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Differential inhibition of protein kinase C isozymes by UCN-01, a staurosporine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Disposition in mice of 7-hydroxystaurosporine, a protein kinase inhibitor with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Oxostaurosporine in DMSO: A Technical Guide to Solubility and Stability

Introduction

7-Oxostaurosporine, a prominent member of the indolocarbazole alkaloid family, is a potent inhibitor of various protein kinases, including Protein Kinase C (PKC).[1] Its role as an analogue of UCN-01 and its ability to induce G2 phase cell cycle arrest make it a compound of significant interest in cancer research and drug development.[1] As with many small molecules of this nature, dimethyl sulfoxide (DMSO) is the solvent of choice for creating stock solutions for in vitro studies. Understanding the solubility and stability of 7-Oxostaurosporine in DMSO is paramount for ensuring the accuracy, reproducibility, and validity of experimental results.

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 7-Oxostaurosporine in DMSO. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure the integrity of their work.

Physicochemical Properties of 7-Oxostaurosporine

A foundational understanding of the physicochemical properties of 7-Oxostaurosporine is essential before delving into its handling in solution.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₄N₄O₄ | |

| Molecular Weight | 480.5 g/mol | |

| Appearance | Yellow solid | |

| General Solubility | Soluble in DMSO, DMF, ethanol, methanol; Poor water solubility.[2] |

Solubility of 7-Oxostaurosporine in DMSO

While product data sheets consistently report that 7-Oxostaurosporine is soluble in DMSO, specific quantitative data on its maximum solubility is not widely published. However, based on data for structurally similar compounds and general laboratory practices, a reasonably high solubility can be expected. For instance, the related compound Stauprimide (N-Benzoyl-7-oxo Staurosporine) has a reported solubility of up to 15 mM in DMSO.[3]

It is a critical best practice for research laboratories to empirically determine the solubility of a new batch of any compound to ensure accurate stock solution preparation. The following protocol provides a robust method for this determination.

Experimental Protocol for Determining Maximum Solubility

This protocol is designed to determine the saturation point of 7-Oxostaurosporine in anhydrous DMSO at ambient temperature.

Materials:

-

7-Oxostaurosporine (solid)

-

Anhydrous DMSO (high purity, ≤0.05% water)

-

Vortex mixer

-

Microcentrifuge

-

Calibrated analytical balance

-

Micropipettes

-

2 mL microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 5-10 mg of 7-Oxostaurosporine into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 200 µL).

-

Vortex the mixture vigorously for 5-10 minutes. The goal is to create a suspension with visible, undissolved solid.

-

-

Equilibration:

-

Incubate the suspension at a controlled ambient temperature (e.g., 25°C) for 24 hours. This allows the solution to reach equilibrium.

-

Gently agitate the mixture periodically (e.g., every 8 hours) during the incubation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 15,000 x g) for 15 minutes to pellet all undissolved material.

-

-

Quantification of Soluble Compound:

-

Carefully collect a known volume of the clear supernatant.

-

Prepare a series of dilutions of the supernatant in a suitable solvent (e.g., acetonitrile or methanol).

-

Determine the concentration of 7-Oxostaurosporine in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

-

Calculation of Solubility:

-

Back-calculate the concentration of 7-Oxostaurosporine in the original undiluted supernatant. This value represents the maximum solubility in mg/mL or mM.

-

Diagram of Solubility Determination Workflow

Caption: Workflow for determining the maximum solubility of 7-Oxostaurosporine in DMSO.

Stability of 7-Oxostaurosporine in DMSO

The stability of 7-Oxostaurosporine in DMSO is a critical factor for the reliability of biological data. While specific, long-term stability data for 7-Oxostaurosporine is not extensively published, valuable inferences can be drawn from data on its parent compound, staurosporine, and general principles of small molecule stability in DMSO.

Key Factors Influencing Stability:

-

Temperature: Storage temperature is the most critical factor.

-

Time: The duration of storage directly impacts the potential for degradation.

-

Light: Photodegradation can be a concern for many complex organic molecules.

-

Water Content: DMSO is hygroscopic, and absorbed water can facilitate hydrolysis of susceptible compounds.

-

Freeze-Thaw Cycles: Repeated changes in temperature can accelerate degradation.

Recommended Storage and Handling

Based on available data for staurosporine and related compounds, the following storage conditions are recommended for 7-Oxostaurosporine in DMSO:

| Condition | Recommendation | Rationale |

| Long-Term Storage | -20°C in small, single-use aliquots. | Minimizes thermal degradation and the impact of freeze-thaw cycles.[1][4] |

| Short-Term Storage | 4°C for a few days, protected from light. | Acceptable for immediate use, but not recommended for extended periods. |

| Working Solutions | Prepare fresh from a frozen stock for each experiment. | Ensures consistent potency and minimizes the risk of using degraded compound. |

| Solvent Quality | Use anhydrous, high-purity DMSO. | Reduces the risk of hydrolysis. |

| Light Exposure | Store in amber or foil-wrapped vials. | Protects against potential photodegradation. |

Experimental Protocol for Assessing Stability

A stability-indicating HPLC method is the gold standard for assessing the stability of a compound in solution. This protocol outlines a general procedure that can be adapted for 7-Oxostaurosporine.

Materials:

-

Freshly prepared, high-concentration stock solution of 7-Oxostaurosporine in anhydrous DMSO.

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

C18 reverse-phase HPLC column.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid or ammonium formate (for mobile phase modification, if needed).

-

Temperature-controlled incubators/storage units (-20°C, 4°C, 25°C).

Procedure:

-

Initial Analysis (T=0):

-

Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

-

Analyze the sample to determine the initial peak area and purity of 7-Oxostaurosporine. This serves as the baseline.

-

-

Sample Storage:

-

Aliquot the stock solution into multiple vials for storage under different conditions (e.g., -20°C, 4°C, and 25°C), ensuring some are protected from light.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

-

Prepare and analyze the samples by HPLC under the same conditions as the T=0 analysis.

-

-

Data Analysis:

-

Compare the peak area of 7-Oxostaurosporine at each time point to the T=0 value to determine the percentage of the compound remaining.

-

Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.

-

Diagram of Stability Assessment Workflow

Caption: Workflow for assessing the stability of 7-Oxostaurosporine in DMSO.

Conclusion and Best Practices

While 7-Oxostaurosporine is readily soluble in DMSO, a precise understanding of its maximum solubility and long-term stability is crucial for experimental success. In the absence of comprehensive published data, it is incumbent upon the researcher to either perform in-house validation or adhere strictly to best practices derived from analogous compounds.

Summary of Best Practices:

-

Assume Nothing: Always determine the solubility of a new batch of compound.

-

Solvent Matters: Use only high-purity, anhydrous DMSO.

-

Store Cold and Dark: For long-term storage of DMSO stock solutions, -20°C in light-protected, single-use aliquots is the recommended condition.

-

Avoid Temperature Cycles: Minimize freeze-thaw cycles as they can accelerate degradation.

-

Fresh is Best: Prepare working solutions fresh for each experiment from a frozen stock.

-

Validate Your Methods: If the stability of 7-Oxostaurosporine is critical for your experiments, perform a stability study under your specific laboratory conditions.

By adhering to these guidelines and employing the detailed protocols within this guide, researchers can ensure the integrity of their 7-Oxostaurosporine solutions, leading to more reliable and reproducible scientific outcomes.

References

-

LC Laboratories. (n.d.). 7-oxo Staurosporine, 1 MG (O-2563-1MG). Retrieved from [Link]

-

Bioaustralis Fine Chemicals. (2024, May 24). 7-Oxostaurosporine Product Data Sheet. Retrieved from [Link]

-

Baquero, E., et al. (2021). Evaluation of Indolocarbazoles from Streptomyces sanyensis as a Novel Source of Therapeutic Agents against the Brain-Eating Amoeba Naegleria fowleri. Molecules, 26(11), 3358. Retrieved from [Link]

Sources

The Pursuit of Potent Kinase Inhibitors: A Technical Guide to the Natural Sources of 7-Oxostaurosporine Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The indolocarbazole alkaloid 7-oxostaurosporine and its derivatives represent a class of highly potent protein kinase inhibitors with significant therapeutic potential, particularly in oncology. As the pharmaceutical industry continues to explore the vast chemical diversity of natural products, a comprehensive understanding of the origins and production of these valuable compounds is paramount. This technical guide provides an in-depth exploration of the natural sources of 7-oxostaurosporine derivatives, with a focus on the microbial producers, biosynthetic pathways, and the methodologies required for their isolation and characterization. By synthesizing field-proven insights with established scientific principles, this document serves as a critical resource for researchers seeking to harness these powerful natural products for drug discovery and development.

Introduction: The Significance of 7-Oxostaurosporine and Its Analogs

Staurosporine, first isolated in 1977 from the bacterium Streptomyces staurosporeus, was a landmark discovery in the field of kinase inhibition.[1][2] Its broad-spectrum activity against a vast array of protein kinases, however, rendered it unsuitable as a selective therapeutic agent. This lack of specificity spurred the search for naturally occurring and synthetic analogs with improved target profiles. Among these, the 7-oxostaurosporine derivatives have emerged as a particularly promising group. The introduction of a ketone at the C-7 position of the aglycone core can modulate the molecule's binding affinity and selectivity, offering a potential avenue for developing more targeted anticancer drugs. This guide delves into the natural origins of these important molecules, providing a foundational understanding for their exploitation in therapeutic applications.

Microbial Producers: The Primary Reservoir of 7-Oxostaurosporine Derivatives

The vast majority of staurosporine and its derivatives, including 7-oxostaurosporine, are products of microbial secondary metabolism. Actinomycetes, a phylum of Gram-positive bacteria, are the most prolific producers of these compounds.

Terrestrial Actinomycetes: The Genus Streptomyces

The genus Streptomyces is a cornerstone of natural product discovery, responsible for the production of a significant portion of clinically used antibiotics and other bioactive compounds. Several species have been identified as producers of staurosporine and its oxidized derivatives.

-

Streptomyces staurosporeus : The original source of staurosporine, this species remains a key organism for the production of the parent compound, which can serve as a precursor for the semi-synthetic or biosynthetic generation of 7-oxostaurosporine.[1]

-

Streptomyces platensis subsp. malvinus : This strain was identified as a natural producer of 7-oxostaurosporine, initially designated as RK-1409.

-

Streptomyces roseoflavus : Marine-derived strains of this species have also been shown to produce staurosporine.

Marine-Derived Microorganisms: An Untapped Frontier

Marine environments, with their unique biodiversity, have proven to be a rich source of novel bioactive compounds. Marine actinomycetes and other bacteria have been identified as producers of 7-oxostaurosporine and its hydroxylated analogs.

-

Marine Actinomycetes : Genera such as Salinispora and Micromonospora, isolated from marine sediments, have been shown to produce staurosporine derivatives. The unique saline and competitive environment of the ocean depths likely drives the evolution of distinct metabolic pathways, leading to novel chemical entities.

-

Symbiotic Bacteria : While not the direct producers, marine invertebrates often host symbiotic microorganisms that are the true source of many bioactive compounds. This is a likely scenario for the tunicates discussed below.

Marine Invertebrates: The Case of Eudistoma vannamei

A notable example of a marine invertebrate source is the tunicate Eudistoma vannamei, endemic to the coast of Brazil. This organism has yielded two novel derivatives: 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine.[3][4][5][6] It is widely hypothesized that these compounds are produced by symbiotic microorganisms residing within the tunicate, which utilizes them as a chemical defense mechanism. The isolation of these compounds from a macroorganism highlights the importance of exploring diverse marine ecosystems in the search for new drug leads.

The Molecular Blueprint: Biosynthesis of the 7-Oxostaurosporine Scaffold

Understanding the biosynthetic pathway of 7-oxostaurosporine is crucial for metabolic engineering efforts aimed at improving yields and generating novel derivatives. The biosynthesis of the staurosporine core begins with the amino acid L-tryptophan.[1][2]

The initial steps involve the dimerization of two L-tryptophan molecules, which are then cyclized to form the characteristic indolocarbazole aglycone, staurosporine aglycone (K252c).[1] This core structure is then glycosylated to produce staurosporine. The formation of 7-oxostaurosporine involves a final oxidation step. While the specific enzyme responsible for the C-7 oxidation has not been definitively characterized in all producer strains, it is strongly suggested to be a cytochrome P450 monooxygenase. These enzymes are well-known for their role in catalyzing a wide range of oxidative reactions in secondary metabolism.[7][8][9]

The proposed biosynthetic pathway leading to 7-oxostaurosporine is depicted below:

Caption: Proposed biosynthetic pathway of 7-Oxostaurosporine.

From Broth to Bench: Experimental Protocols

The successful acquisition of 7-oxostaurosporine derivatives from natural sources hinges on robust fermentation, extraction, and purification protocols. The following sections provide detailed methodologies based on established practices.

Fermentation of Streptomyces for 7-Oxostaurosporine Production

This protocol provides a representative procedure for the cultivation of a Streptomyces species to produce staurosporine and its derivatives. Optimization of media components and culture conditions is often necessary for specific strains.

Step 1: Seed Culture Preparation

-

Prepare a seed medium (e.g., ISP2 medium).

-

Inoculate the seed medium with a viable culture of the Streptomyces strain.

-

Incubate at 28-30°C for 2-3 days with shaking at 180-250 rpm.

Step 2: Production Culture

-

Prepare a production medium. A typical medium might consist of:

-

Glucose: 20-40 g/L

-

Soybean meal or other nitrogen source: 10-20 g/L

-

CaCO₃: 2-5 g/L

-

Trace elements solution

-

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate at 28-30°C for 5-9 days with vigorous shaking (180-250 rpm).

-

Monitor the production of 7-oxostaurosporine periodically using analytical HPLC.

Extraction and Isolation

The following is a multi-step procedure for the extraction and initial purification of 7-oxostaurosporine derivatives from the fermentation broth.

Step 1: Extraction

-

Separate the mycelia from the fermentation broth by centrifugation or filtration.

-

Extract the mycelial cake with an organic solvent such as methanol or acetone.

-

Extract the filtered broth with a water-immiscible organic solvent like ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

Step 2: Initial Purification by Column Chromatography

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the adsorbed extract onto a silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the desired compounds.

High-Performance Liquid Chromatography (HPLC) Purification

For obtaining highly pure 7-oxostaurosporine derivatives, a final purification step using preparative HPLC is essential.

Step 1: Preparative HPLC

-

Pool the fractions from the column chromatography that are enriched with the target compound(s).

-

Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol or DMSO).

-

Inject the sample onto a preparative reverse-phase HPLC column (e.g., C18).

-

Elute with a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

-

Collect the peak(s) corresponding to the 7-oxostaurosporine derivative(s).

Step 2: Final Polishing (if necessary)

-

For exceptionally high purity, a second, analytical-scale HPLC purification of the collected fractions may be performed using a different solvent system or column chemistry.

The general workflow for isolation and purification is illustrated below:

Caption: General workflow for the purification of 7-Oxostaurosporine.

Structural Elucidation: Analytical Techniques

The definitive identification of 7-oxostaurosporine derivatives relies on a combination of modern analytical techniques.

| Analytical Technique | Purpose | Key Insights Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Retention time provides a characteristic identifier. Peak area allows for quantification. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | High-resolution MS (HRMS) provides the exact molecular formula. MS/MS fragmentation patterns help in structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural characterization. | ¹H and ¹³C NMR provide information on the carbon-hydrogen framework. 2D NMR (COSY, HSQC, HMBC) establishes connectivity between atoms. |

Causality in Analytical Choices:

-

HPLC is the workhorse for monitoring production and assessing purity throughout the purification process due to its speed and quantitative nature.

-

MS is indispensable for confirming the molecular weight of the isolated compound and providing initial structural clues through fragmentation. Its high sensitivity makes it ideal for detecting trace amounts.

-

NMR is the gold standard for unambiguous structure determination. While less sensitive than MS, it provides the detailed atomic connectivity necessary to differentiate between isomers and confirm the precise structure of novel derivatives.[3][10][11]

Conclusion and Future Outlook

The natural world, particularly the microbial domain, continues to be an unparalleled source of complex and potent bioactive molecules. 7-Oxostaurosporine and its derivatives exemplify the therapeutic potential that lies within these natural chemical libraries. A thorough understanding of their microbial origins, biosynthetic pathways, and the methodologies for their isolation and characterization is fundamental for advancing their development as next-generation kinase inhibitors. Future efforts in this field will likely focus on the genomic screening of novel microbial strains from underexplored environments, the elucidation of the precise enzymatic mechanisms of biosynthesis for targeted metabolic engineering, and the semi-synthetic modification of these natural scaffolds to further optimize their pharmacological properties.

References

- García-Romo, A., et al. (2020).

- Guengerich, F. P. (2021). Microbial Cytochromes P450.

- Jimenez, P. C., et al. (2012).

- Locher, K. P. (Year unavailable). Inhibition of Aldosterone Biosynthesis by Staurosporine. PubMed.

- Omura, S. (Year unavailable). Staurosporine: world's first indolocarbazole & anticancer drug precursor.

- Jimenez, P. C., et al. (2012). Structure Elucidation and Anticancer Activity of 7-Oxostaurosporine Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei.

- Jimenez, P. C., et al. (2012). Structure elucidation and anticancer activity of 7-oxostaurosporine derivatives from the Brazilian endemic tunicate Eudistoma vannamei. Semantic Scholar.

- Jimenez, P. C., et al. (2012).

- KEGG PATHWAY D

- PubChem. (Year unavailable). 7-Hydroxystaurosporine.

- KEGG PATHWAY. (Year unavailable). Staurosporine biosynthesis - Streptomyces avermitilis.

- Tran, T. D., et al. (2021). NMR Characterization of Rearranged Staurosporine Aglycone Analogues from the Marine Sponge Damiria sp. University of the Sunshine Coast, Queensland.

- Tran, T. D., et al. (2021). NMR characterization of rearranged staurosporine aglycone analogues from the marine sponge Damiria sp. PubMed.

- Li, S. (2021).

- Takagi, A., et al. (1996). Inhibition mechanisms of staurosporine and H7 to cAMP-dependent protein kinase through docking study. PubMed.

- Ward, N. E., & O'Brian, C. A. (Year unavailable).

- Wikipedia. (Year unavailable). Staurosporine.

- Shimadzu. (Year unavailable). C190-E094A_Tips for practical HPLC analysis.

- Brignole, F., et al. (Year unavailable). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line.

- Jones, P. M., & Persaud, S. J. (1993).

- Benchchem. (Year unavailable). Application Note: High-Performance Liquid Chromatography (HPLC)

- Gilson. (Year unavailable). TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC.

- Sartorius. (Year unavailable).

- Sartorius. (Year unavailable).

Sources

- 1. Staurosporine - Wikipedia [en.wikipedia.org]

- 2. satoshi-omura.info [satoshi-omura.info]

- 3. mdpi.com [mdpi.com]

- 4. Structure Elucidation and Anticancer Activity of 7-Oxostaurosporine Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Structure Elucidation and Anticancer Activity of 7-Oxostaurosporine Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei | Semantic Scholar [semanticscholar.org]

- 6. Structure elucidation and anticancer activity of 7-oxostaurosporine derivatives from the Brazilian endemic tunicate Eudistoma vannamei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of aldosterone biosynthesis by staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 enzymes in fungal natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Portal [research.usc.edu.au]

- 11. NMR characterization of rearranged staurosporine aglycone analogues from the marine sponge Damiria sp - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Oxostaurosporine: A Fluorescent Analog for Probing UCN-01 (7-Hydroxystaurosporine) Activity and Engagement

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

UCN-01 (7-hydroxystaurosporine) is a potent, second-generation staurosporine analog with a complex mechanism of action, targeting multiple key signaling kinases, including Protein Kinase C (PKC), PDK1, and Chk1.[1][2] Its development as an anti-cancer therapeutic has been the subject of extensive research and clinical trials.[3] Understanding its precise interactions within the cell—target engagement, residence time, and competitive dynamics—requires sophisticated tools that go beyond traditional endpoint assays. This guide introduces 7-Oxostaurosporine, the oxidized and highly fluorescent analog of UCN-01, as a powerful probe for both in vitro and in-cell applications.[4][5] By leveraging its intrinsic fluorescence, researchers can develop robust, real-time assays to quantify kinase binding and visualize target engagement in cellular contexts, accelerating the characterization of UCN-01 and the discovery of novel kinase inhibitors.

The Clinical Significance of UCN-01 and the Need for Advanced Probes

UCN-01 emerged from efforts to improve the therapeutic index of staurosporine, a potent but non-selective inhibitor of nearly all human kinases.[6][7] The addition of a hydroxyl group at the 7-position subtly alters its interaction with the ATP-binding pocket, conferring a distinct and clinically interesting inhibition profile.[8] UCN-01 is a potent inhibitor of the Ca²⁺-dependent "conventional" PKC isozymes (α, β, γ) with IC₅₀ values in the low nanomolar range (~30 nM), while showing 15-20 fold lower potency against "novel" Ca²⁺-independent isozymes (δ, ε).[8] Furthermore, it potently inhibits other critical nodes in cancer signaling, including PDK1 (IC₅₀ = 6 nM) and the G₂ checkpoint kinase Chk1 (IC₅₀ = 7 nM), leading to cell cycle arrest and apoptosis.[1]

While effective, the promiscuity of UCN-01 presents a challenge for mechanistic studies. Traditional assays, such as radioactive kinase activity assays or western blots for downstream substrates, are often low-throughput, indirect, and provide only a static snapshot of kinase inhibition. To truly understand its biological activity and to screen for new compounds that may compete for its binding sites, a direct, real-time method is required. Fluorescent small-molecule probes offer a solution, enabling the development of homogenous, high-throughput assays and providing a means to visualize drug-target interactions in living cells.[9][10]

7-Oxostaurosporine: A Bioactive and Fluorescent Derivative

7-Oxostaurosporine is a naturally occurring indolocarbazole, first isolated from Streptomyces platensis, that features a ketone at the 7-position of the aglycone core.[11] This modification maintains the core pharmacophore responsible for kinase binding while conferring advantageous fluorescent properties, making it an ideal surrogate for UCN-01 in specific applications.

Structural and Physicochemical Comparison